4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Metal-Organic Frameworks CO2 capture Gas separation

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (also referred to as 4,4'-dinitrodiphenic acid, DNDPA, or H2dnbpdc) is a biphenyl-based aromatic dicarboxylic acid bearing two electron-withdrawing nitro groups at the 4 and 4' positions and two carboxylic acid groups at the 2 and 2' positions. With a molecular formula of C14H8N2O8 and a molecular weight of 332.22 g·mol⁻¹, it is a crystalline solid with a melting point of 258–259 °C (decomposition) and is soluble in polar organic solvents such as ethanol and DMF.

Molecular Formula C14H8N2O8
Molecular Weight 332.22 g/mol
CAS No. 20246-81-5
Cat. No. B1329700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid
CAS20246-81-5
Molecular FormulaC14H8N2O8
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
InChIKeyCDYUHLLQUAYYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid (CAS 20246-81-5): Supplier Selection Guide for a Nitro-Functionalized Dicarboxylic Acid MOF Linker and Polyimide Intermediate


4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (also referred to as 4,4'-dinitrodiphenic acid, DNDPA, or H2dnbpdc) is a biphenyl-based aromatic dicarboxylic acid bearing two electron-withdrawing nitro groups at the 4 and 4' positions and two carboxylic acid groups at the 2 and 2' positions . With a molecular formula of C14H8N2O8 and a molecular weight of 332.22 g·mol⁻¹, it is a crystalline solid with a melting point of 258–259 °C (decomposition) and is soluble in polar organic solvents such as ethanol and DMF . The compound serves as a versatile building block in metal-organic framework (MOF) synthesis, energetic materials, and self-sensitizing polyimide precursors, with the ortho-dinitro substitution pattern imparting axial chirality and enhanced thermal stability relative to non-nitrated analogs [1][2].

Why 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Cannot Be Replaced by Other Biphenyl Dicarboxylic Acids or Nitro-Isomers


The 4,4'-dinitro substitution pattern on the biphenyl-2,2'-dicarboxylic acid scaffold is not a minor structural variation; it fundamentally alters electronic properties, steric hindrance, and atropisomerism [1]. Unlike the non-nitrated parent compound diphenic acid (CAS 482-05-3), the electron-withdrawing nitro groups increase the acidity of the carboxylic acid protons (predicted pKa ~2.61) and enhance the thermal and oxidative stability of derived frameworks . Compared to the 6,6'-dinitro isomer (CAS 5457-32-9), which has been historically used as a chiral resolving agent, the 4,4'-isomer exhibits distinct coordination geometry preferences due to the altered dihedral angle between the biphenyl rings (torsion angles of 77.5°–95.1° observed crystallographically) [2]. Furthermore, substitution of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid with generic dicarboxylate linkers such as terephthalic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) in MOF synthesis results in fundamentally different framework topologies, pore dimensions, and gas adsorption selectivities, as the nitro groups participate in secondary interactions and modulate the Lewis acidity of coordinated metal centers [3].

Quantitative Differentiation Evidence for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Against Closest Analogs and Alternatives


CO2/N2 Separation Selectivity of 128 at Room Temperature: MOF from 4,4'-Dinitro Linker Outperforms Benchmark ZIF-8

The water-stable 3D MOF [Cu3L2(μ3-OH)2(μ2-H2O)]·2DMA (where H2L = 2,2'-dinitrobiphenyl-4,4'-dicarboxylic acid, i.e., the target compound) exhibits a CO2/N2 separation selectivity of 128 at room temperature, quantitatively surpassing the performance of the benchmark sorbent ZIF-8 [1]. This MOF was also demonstrated to be a superior sorbent for micro-solid-phase extraction (μ-SPE) compared to ZIF-8 under identical conditions [1]. The exceptional selectivity is attributed to the nitro-functionalized ligand framework, which enhances polar interactions with CO2.

Metal-Organic Frameworks CO2 capture Gas separation

Coordination Polymer Thermal Decomposition Temperatures of 369–376 °C: Enhanced Stability vs. Non-Nitrated Diphenic Acid Derivatives

Two 1D coordination polymers synthesized from 4,4'-dinitrodiphenic acid (DNDPA), [Co(DNDPA)(DMF)2] (CP 1) and [Mn(DNDPA)(DMF)2] (CP 2), exhibit thermal decomposition temperatures of 368.9 °C and 375.5 °C, respectively, as determined by DSC-TGA [1]. In comparison, the non-nitrated parent compound diphenic acid (CAS 482-05-3) melts at approximately 228–236 °C without the stabilization conferred by the nitro groups and coordination framework . A 3D MOF Zn(DNBPDC)2(BPY) constructed from the same ligand is stable up to 380 °C, with framework collapse occurring only between 350–550 °C [2].

Coordination polymers Thermal stability Energetic materials

Axial Chirality from 4,4'-Dinitro-2,2'-dicarboxy Substitution: Crystallographic Torsion Angles of 77.5°–95.1° Enable Chiral MOF Architectures

Single-crystal X-ray diffraction analysis of DNBPDC (2,2'-dinitro-4,4'-biphenyldicarboxylic acid) reveals biphenyl torsion angles of 95.1° and 77.5° between the two aryl rings due to steric hindrance from the ortho-nitro and ortho-carboxyl substituents [1]. This restricted rotation gives rise to stable atropisomers (axially chiral enantiomers) that are not observed in the non-nitrated diphenic acid, which has a lower rotational barrier [2]. Six novel chiral MOFs incorporating this ligand with Ni(II), Mn(II), Co(II), and Zn(II) centers have been crystallographically characterized, with Complex 1 exhibiting a new topology (sqc6) and point group 222 [3]. The resulting frameworks display dielectric anomalies between 225 K and 275 K, a property not reported for MOFs built from achiral biphenyl dicarboxylate linkers [3].

Axial chirality Chiral MOFs Atropisomerism

Ammonium Perchlorate Catalytic Decomposition: Activation Energy Reduced to 100.5 kJ/mol by Co-DNDPA Coordination Polymer

Coordination polymer [Co(DNDPA)(DMF)2] (CP 1), synthesized from 4,4'-dinitrodiphenic acid, reduces the activation energy of ammonium perchlorate (AP) thermal decomposition from its intrinsic value to 100.5 kJ/mol, while [Mn(DNDPA)(DMF)2] (CP 2) reduces it to 127.45 kJ/mol [1]. The high-temperature decomposition (HTD) peak of AP is correspondingly lowered to 354.3 °C (CP 1) and 327.7 °C (CP 2) [1]. This catalytic performance is directly attributable to the nitro-functionalized ligand framework, which facilitates electron transfer during AP decomposition. In contrast, coordination polymers built from non-nitrated dicarboxylate ligands typically exhibit weaker catalytic effects on AP decomposition, with higher residual activation energies [1].

Ammonium perchlorate Combustion catalysis Solid propellants

Self-Sensitizing Polyimide Precursor: 4,4'-Dinitro Substitution Enables Intrinsic Photoinitiation Without External Initiators

Patent US12378361 discloses the use of 4,4'-dinitro-1,1'-biphenyl-2,2'-dicarboxylic acid as the starting material for a self-sensitizing negative polyimide precursor [1]. The synthetic route involves acylation with thionyl chloride, esterification with 2-hydroxyethyl methacrylate, and subsequent reduction of nitro groups to amino groups, yielding an intermediate containing a benzophenone moiety [1]. Upon UV irradiation, this intermediate generates free radicals intrinsically, enabling photo-crosslinking without requiring any external photoinitiator [1]. This is in contrast to conventional ester-type and ionic-type negative polyimides, which require added photoinitiators that leave residues and cause volume shrinkage and performance degradation upon high-temperature curing [1]. The dual photosensitive properties (ketone carbonyl and double bond) improve exposure sensitivity of the resin [1].

Photosensitive polyimide Self-sensitizing Microelectronics

Comparative Mutagenicity: 4,4'-Dinitrobiphenyl-2,2'-dicarboxylic Acid Exhibits Lower Frameshift Mutagenicity Than 2,7-Dinitrofluorenone Derivatives

A comparative mutagenicity study evaluated 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid alongside six other nitro-derivatives of biphenyl and fluorenone in Salmonella typhimurium tester strains TA1537, TA97, TA1538, and TA98 [1]. The target compound induced frameshift mutations, but the highest mutagenic activity was demonstrated by 2,7-dinitrofluorenone-5-carboxylic acid (2,7-DNF-5-KA) and 2,7-dinitrofluorenone-5,7-dicarboxylic acid (2,7-DNF-5,7-DK) [1]. The study established that high mutagenicity correlates with specific nitro-group positioning and the effects of carboxylic/carboxyamide substituents, placing 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid in a moderate activity tier relative to the most potent congeners [1].

Genotoxicity Structure-activity relationship Nitroaromatic safety

Optimal Application Scenarios for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Based on Quantitative Evidence


Post-Combustion CO2 Capture MOFs with Validated Selectivity Superior to ZIF-8

Research groups developing metal-organic frameworks for flue gas CO2/N2 separation should prioritize this ligand, as the derived Cu-MOF quantitatively demonstrates a CO2/N2 selectivity of 128 at room temperature, exceeding the benchmark ZIF-8 [1]. The water-stable framework also undergoes unprecedented solvent-induced single-crystal-to-single-crystal transformations, enabling structural tunability for process optimization. This scenario is directly supported by the direct head-to-head comparison evidence in Section 3, Evidence Item 1.

High-Temperature Solid Propellant Combustion Catalysts

Defense and aerospace research laboratories seeking to enhance ammonium perchlorate (AP) decomposition in composite solid propellants can utilize coordination polymers built from this ligand. The Co-DNDPA and Mn-DNDPA 1D chains reduce AP activation energy to 100.5 kJ/mol and 127.45 kJ/mol, respectively, while withstanding decomposition temperatures up to 376 °C [1]. The dual advantage of catalytic activity and intrinsic thermal stability makes this ligand superior to non-nitrated dicarboxylate alternatives for this application. This scenario derives from Evidence Items 2 and 4 in Section 3.

Chiral Metal-Organic Frameworks for Enantioselective Separation and Sensing

The axial chirality of this ligand (crystallographic torsion angles of 77.5°–95.1°) enables the construction of homochiral MOFs with unique topologies (e.g., sqc6) and point group 222 symmetry [1]. These chiral frameworks exhibit dielectric anomalies between 225 K and 275 K, suggesting potential for temperature-dependent chiral sensing and enantioselective adsorption applications. Procurement of this specific dinitro-substituted biphenyl dicarboxylic acid is essential, as achiral analogs (e.g., BPDC, diphenic acid) cannot yield frameworks with these chiroptical and dielectric properties. This scenario derives from Evidence Item 3 in Section 3.

Self-Sensitizing Photosensitive Polyimide Formulations for Microelectronics Packaging

Semiconductor and microelectronics manufacturers developing photosensitive polyimide (PSPI) buffer layers and passivation films can employ this compound as a precursor for self-sensitizing negative polyimides that eliminate external photoinitiator requirements [1]. The resulting materials avoid volume shrinkage and performance degradation associated with initiator residues, addressing critical challenges in integrated circuit packaging. This application scenario is supported by the patent evidence in Evidence Item 5 of Section 3 and represents a use case inaccessible with non-nitrated biphenyl dicarboxylic acids.

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